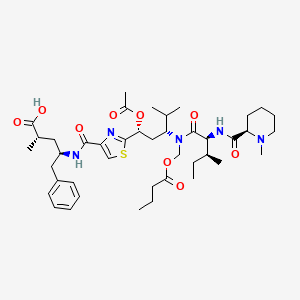

Tubulysin E

Description

Properties

IUPAC Name |

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H63N5O9S/c1-9-16-36(49)55-25-47(41(52)37(27(5)10-2)45-39(51)33-19-14-15-20-46(33)8)34(26(3)4)23-35(56-29(7)48)40-44-32(24-57-40)38(50)43-31(21-28(6)42(53)54)22-30-17-12-11-13-18-30/h11-13,17-18,24,26-28,31,33-35,37H,9-10,14-16,19-23,25H2,1-8H3,(H,43,50)(H,45,51)(H,53,54)/t27-,28-,31+,33+,34+,35+,37-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIXESXDPXDGRK-CAPJTEJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63N5O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309935-58-8 | |

| Record name | Tubulysin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309935588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUBULYSIN E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXT0V84S0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Tubulysin E: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Aspects of Tubulysin E Discovery, Isolation, and Characterization from Myxobacteria for Researchers, Scientists, and Drug Development Professionals.

Introduction

The tubulysins are a class of exceptionally potent cytotoxic tetrapeptides first isolated from myxobacteria.[1] These natural products have garnered significant attention in the field of oncology and drug development due to their powerful antimitotic activity, particularly against multi-drug-resistant (MDR) cancer cell lines.[2][3] this compound, a notable member of this family, is a powerful inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with detailed experimental protocols and quantitative data to support researchers in this field.

Discovery of this compound and its Myxobacterial Origin

The tubulysin family of natural products was first reported in 2000 by Höfle and co-workers.[1] These novel cytostatic peptides were isolated from the culture broths of the myxobacterial strains Archangium gephyra and Angiococcus disciformis.[4][5] this compound, specifically, has been isolated from Angiococcus disciformis and Archangium gephyra. Subsequent studies have also identified other myxobacterial strains, such as Cystobacter sp., as producers of various tubulysin analogues.[6][7]

Myxobacteria are a group of soil-dwelling bacteria known for their complex lifecycle and their prolific production of structurally diverse and biologically active secondary metabolites.[8] The biosynthesis of tubulysins in these organisms is attributed to a complex polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) gene cluster.[9]

Chemical Structure and Properties

This compound is a linear tetrapeptide characterized by the presence of several unusual amino acid residues. The core structure of tubulysins typically consists of N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), tubuvaline (Tuv), and either tubutyrosine (Tut) or tubuphenylalanine (Tup).[1] The potent biological activity of tubulysins is attributed to their unique structural features, which allow for high-affinity binding to tubulin.

Mechanism of Action: A Potent Inhibitor of Tubulin Polymerization

The primary mechanism of action of this compound is the potent inhibition of tubulin polymerization. By binding to the vinca domain of β-tubulin, tubulysins disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3] This disruption of microtubule dynamics leads to a cascade of cellular events, including:

-

Cell Cycle Arrest: The inability to form a functional mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle.

-

Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

-

Anti-angiogenic Effects: Some studies have also suggested that tubulysins possess anti-angiogenic properties, further contributing to their anticancer potential.

The potent cytotoxicity of this compound extends to cancer cell lines that have developed resistance to other chemotherapeutic agents, making it a promising candidate for the development of next-generation anticancer drugs and antibody-drug conjugates (ADCs).[2][3]

Quantitative Data: Cytotoxicity of Tubulysins

| Cell Line | Cancer Type | Tubulysin Analogue(s) | Reported IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | Tubulysin A | ~0.45 |

| MDA-MB-231 | Breast Adenocarcinoma | Tubulysin A | Potent inhibition at low nM |

| A549 | Lung Carcinoma | Tubulysin A | Potent inhibition at low nM |

| HCT-116 | Colorectal Carcinoma | Tubulysin A | Potent inhibition at low nM |

| KB | Epidermoid Carcinoma | Tubulysin Analogues | 0.1 - 10 |

| KB 8.5 (MDR1+) | Epidermoid Carcinoma (MDR) | Tubulysin Analogues | 0.1 - 10 |

| N87 | Gastric Carcinoma | Tubulysin Analogues | 0.1 - 10 |

| MDA-MB-361-DYT2 | Breast Carcinoma | Tubulysin Analogues | 0.1 - 10 |

Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. The data presented here is a compilation from various sources for illustrative purposes.[1][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Culturing of Myxobacteria for Tubulysin Production

The production of tubulysins is highly dependent on the culture conditions. The following is a generalized protocol for the cultivation of myxobacteria for secondary metabolite production. Optimization for specific strains like Angiococcus disciformis may be required.

Media Preparation (Example: YPSS Medium)

-

Yeast Extract: 4 g/L

-

Soluble Starch: 14 g/L

-

Dipotassium Phosphate (K2HPO4): 1 g/L

-

Magnesium Sulfate Heptahydrate (MgSO4·7H2O): 0.5 g/L

-

Adjust pH to 7.2 before autoclaving.

Cultivation Protocol

-

Inoculation: Inoculate a 50 mL liquid medium with a single colony or a small piece of an agar plate culture of the myxobacterial strain.

-

Seed Culture: Incubate the seed culture for 3-5 days at 30°C with shaking at 180 rpm.

-

Production Culture: Use the seed culture to inoculate a larger volume of the production medium (e.g., 2.5 mL of seed culture into 250 mL of production medium).

-

Incubation: Incubate the production culture for 8-14 days at 30°C with shaking at 180 rpm.[7] Tubulysin production often occurs during the stationary or death phase of cell growth.[10]

-

Monitoring: Monitor the culture for growth and secondary metabolite production using microscopy and analytical techniques like HPLC.

Extraction and Purification of this compound

The following is a representative protocol for the extraction and purification of tubulysins from the culture broth.

Extraction

-

Adsorber Resin: Add an adsorber resin (e.g., Amberlite XAD-16) to the culture broth and stir for several hours to overnight to capture the secondary metabolites.

-

Resin Collection: Collect the resin by filtration or centrifugation.

-

Elution: Elute the captured compounds from the resin using an organic solvent such as methanol or acetone.

-

Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

Purification

-

Initial Fractionation: Subject the crude extract to initial fractionation using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) on silica gel or a reversed-phase material.

-

HPLC Purification: Purify the fractions containing tubulysins using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid.

-

Final Purification: Further purify the this compound-containing fractions using analytical or semi-preparative HPLC to achieve high purity.

-

Characterization: Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.[2][11]

Protocol

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 48-72 hours).[12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[11][12]

-

Formazan Solubilization: Remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Protocol (Fluorescence-based)

-

Reagent Preparation: Prepare purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

-

Reaction Setup: In a 96-well plate, combine the tubulin solution with GTP, a polymerization enhancer like glycerol, and a fluorescent reporter that binds to polymerized tubulin (e.g., DAPI).

-

Compound Addition: Add this compound or control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) to the wells.

-

Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence corresponds to tubulin polymerization.

-

Data Analysis: Plot the fluorescence intensity versus time. Inhibitors of tubulin polymerization, like this compound, will show a decrease in the rate and extent of fluorescence increase compared to the control.

Visualizations

Logical Workflow for Discovery and Isolation of this compound

Caption: A logical workflow for the discovery, isolation, and characterization of this compound.

Signaling Pathway of this compound's Mechanism of Action

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for MTT Cytotoxicity Assay

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

This compound, a potent antimitotic agent isolated from myxobacteria, represents a significant lead compound in the development of novel anticancer therapeutics. Its ability to potently inhibit tubulin polymerization, even in multi-drug-resistant cancer cells, underscores its therapeutic potential. This technical guide provides a foundational understanding of the discovery, isolation, and biological evaluation of this compound, offering detailed protocols and data to aid researchers in their exploration of this promising natural product and its analogues. Further research into the optimization of production, total synthesis, and the development of targeted delivery systems, such as antibody-drug conjugates, will be crucial in translating the remarkable potency of this compound into effective clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Dual Induction of New Microbial Secondary Metabolites by Fungal Bacterial Co-cultivation [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Tubulysin Biosynthetic Genes in Archangium gephyra -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]

- 10. Tubulysin Production by the Dead Cells of Archangium gephyra KYC5002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT (Assay protocol [protocols.io]

The Intricate Architecture and Synthesis of Tubulysin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tubulysin E, a member of the highly potent tubulysin family of natural products, stands as a compelling molecule in the landscape of anticancer research. Isolated from myxobacteria, these tetrapeptides exhibit extraordinary cytotoxicity against a broad spectrum of cancer cell lines, including multidrug-resistant strains. Their mechanism of action, the inhibition of tubulin polymerization, leads to mitotic arrest and subsequent apoptosis, making them attractive payloads for antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the chemical structure and synthetic pathways of this compound, offering valuable insights for researchers in oncology and medicinal chemistry.

The Chemical Structure of this compound: A Tetrapeptidic Marvel

This compound is a linear tetrapeptide characterized by a unique composition of non-proteinogenic amino acids. The core structure is comprised of four distinct residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), the highly functionalized tubuvaline (Tuv), and a C-terminal tubuphenylalanine (Tup) derivative.

The molecular formula for a representative tubulysin is C₄₄H₆₇N₅O₉S.[1] Key structural features that contribute to its remarkable biological activity include:

-

The Tetrapeptide Backbone: The sequence of Mep, Ile, Tuv, and Tup forms the fundamental framework of the molecule.

-

Tubuvaline (Tuv): This unusual amino acid contains a thiazole ring and a crucial C-11 acetate group. The stereochemistry at the chiral centers of Tuv is critical for its interaction with tubulin.

-

Tubuphenylalanine (Tup): This C-terminal residue features a modified phenylalanine structure.

-

N,O-acetal functionality: A labile N,O-acetal is present in many natural tubulysins, contributing to their instability but also their potent activity.[2][3]

The precise stereochemistry of each chiral center within the molecule is paramount for its biological function. The absolute configuration of the related Tubulysin D has been determined as (R)-Mep, (2S,3S)-Ile, (1'R,3'R)-Tuv, and (2S,4R)-Tup.

Synthesis of this compound: A Convergent and Challenging Endeavor

The total synthesis of tubulysins, including this compound, is a formidable challenge for synthetic organic chemists due to the molecule's structural complexity, the presence of multiple stereocenters, and the lability of certain functional groups. The general approach is a convergent synthesis, which involves the independent synthesis of the four key amino acid fragments, followed by their sequential coupling.

Retrosynthetic Analysis

A representative retrosynthetic analysis of a tubulysin molecule reveals the key disconnections, breaking the tetrapeptide down into its constituent amino acid building blocks.

Synthesis of Key Fragments

The synthesis of the non-standard amino acids, Tuv and Tup, represents the most intricate part of the overall synthesis. Various stereoselective methods have been developed to construct these fragments with the correct stereochemistry.

Synthesis of Tubuvaline (Tuv): The synthesis of the Tuv fragment is particularly challenging due to the presence of the thiazole ring and multiple stereocenters. Common strategies often employ chiral auxiliaries or asymmetric catalysis to control the stereochemistry. For instance, an Evans aldol reaction can be utilized to set the stereocenters of the backbone, followed by the construction of the thiazole ring.

Synthesis of Tubuphenylalanine (Tup): The synthesis of the Tup fragment also requires careful stereocontrol. Methods such as asymmetric hydrogenation or the use of chiral sulfinimines have been successfully employed to generate the desired stereoisomer.

Fragment Coupling and Final Assembly

Once the four amino acid fragments are synthesized and appropriately protected, they are coupled in a stepwise manner to assemble the tetrapeptide backbone. Both solid-phase peptide synthesis (SPPS) and solution-phase methodologies have been utilized for this purpose.[4] The choice of coupling reagents and reaction conditions is critical to avoid epimerization and other side reactions, especially given the steric hindrance around some of the amino acid residues.

The final steps of the synthesis typically involve the deprotection of the protecting groups to yield the natural product. The lability of the N,O-acetal and the C-11 acetate group necessitates mild deprotection conditions.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of tubulysins.

Table 1: Representative Yields for Synthetic Steps in Tubulysin Synthesis

| Step | Description | Yield (%) | Reference |

| 1 | Synthesis of N-Fmoc N'-Alloc Tup | 72% (three steps) | [4] |

| 2 | Coupling of Tup to resin (SPPS) | >95% | [4] |

| 3 | Fmoc deprotection | Quantitative | [4] |

| 4 | Coupling of Fmoc-Ile-F | >95% | [4] |

| 5 | Coupling of N-Fmoc N-Et Tuv | ~90% | [4] |

| 6 | Coupling of Mep | >90% | [4] |

| 7 | Cleavage from resin and final deprotection | Variable | [4] |

Table 2: In Vitro Cytotoxicity of Tubulysin Analogs

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| Tubulysin D | KB-V1 (cervix carcinoma) | 0.31 | [5] |

| Tubulysin Analog Tb32 | MES SA (uterine sarcoma) | 0.012 | [3][6] |

| Tubulysin Analog Tb32 | HEK 293T (human embryonic kidney) | 0.002 | [3][6] |

Experimental Protocols

The following are representative, generalized protocols for key steps in the synthesis of a tubulysin, based on reported methodologies. Specific conditions may vary depending on the exact analog being synthesized.

Synthesis of a Tubuvaline (Tuv) Precursor via Evans Aldol Reaction

-

Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at -78 °C is added a Lewis acid (e.g., titanium tetrachloride, 1.1 eq) followed by a tertiary amine base (e.g., N,N-diisopropylethylamine, 1.2 eq). The mixture is stirred for 30 minutes to allow for enolate formation.

-

Aldol Addition: A solution of the desired aldehyde (1.2 eq) in the same solvent is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Peptide Coupling in Solution Phase

-

Activation: To a solution of the N-protected amino acid (1.0 eq) in a suitable solvent (e.g., dimethylformamide) is added a coupling reagent (e.g., HATU, 1.1 eq) and a tertiary amine base (e.g., N,N-diisopropylethylamine, 2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: The C-terminally protected amino acid or peptide (1.1 eq) is added to the activated mixture. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Workup: The reaction mixture is diluted with an organic solvent and washed sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated sodium bicarbonate), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude peptide is purified by flash column chromatography or preparative HPLC.

Logical Relationships and Workflows

Synthetic Workflow of this compound

The following diagram illustrates a generalized synthetic workflow for this compound, highlighting the convergent assembly of the four key fragments.

References

- 1. Synthetic Approaches to the Total Synthesis of Tubulysin and its Fragments: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. almacgroup.com [almacgroup.com]

- 5. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Early Biological Activity of Tubulysin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early foundational studies on the biological activity of Tubulysin E, a potent cytotoxic peptide isolated from myxobacteria. This document details its mechanism of action as a microtubule-destabilizing agent, its profound anti-proliferative effects on a range of cancer cell lines, and the initial understanding of the signaling pathways it triggers to induce apoptosis. All quantitative data from seminal studies are presented in structured tables, and detailed experimental protocols for key assays are provided to facilitate reproducibility.

Potent Anti-proliferative Activity of Tubulysin Analogs

Early investigations into the tubulysin family of natural products revealed their exceptional cytotoxicity against a wide array of human cancer cell lines. Tubulysin A, a close analog of this compound, demonstrated potent anti-proliferative activity, with GI50 (50% growth inhibition) values in the low nanomolar to picomolar range.[1] This activity was notably retained in multi-drug resistant (MDR) cell lines, highlighting its potential to overcome common mechanisms of cancer drug resistance.[2]

| Cell Line | Cancer Type | Tubulysin A GI50 (nM)[1] | Notes |

| Leukemia | |||

| CCRF-CEM | Leukemia | 0.23 | |

| HL-60(TB) | Leukemia | 0.17 | |

| K-562 | Leukemia | 0.35 | |

| MOLT-4 | Leukemia | 0.19 | |

| RPMI-8226 | Leukemia | 0.28 | |

| SR | Leukemia | 0.18 | |

| Non-Small Cell Lung Cancer | |||

| A549/ATCC | Non-Small Cell Lung | 0.44 | |

| EKVX | Non-Small Cell Lung | 0.37 | |

| HOP-62 | Non-Small Cell Lung | 0.48 | |

| HOP-92 | Non-Small Cell Lung | 0.36 | |

| NCI-H226 | Non-Small Cell Lung | 0.54 | |

| NCI-H23 | Non-Small Cell Lung | 0.45 | |

| NCI-H322M | Non-Small Cell Lung | 0.39 | |

| NCI-H460 | Non-Small Cell Lung | 0.31 | |

| NCI-H522 | Non-Small Cell Lung | 0.52 | |

| Colon Cancer | |||

| COLO 205 | Colon | 0.33 | |

| HCT-116 | Colon | 0.38 | |

| HCT-15 | Colon | 0.41 | |

| HT29 | Colon | 0.46 | |

| KM12 | Colon | 0.37 | |

| SW-620 | Colon | 0.39 | |

| CNS Cancer | |||

| SF-268 | CNS | 0.42 | |

| SF-295 | CNS | 0.49 | |

| SF-539 | CNS | 0.51 | |

| SNB-19 | CNS | 0.47 | |

| SNB-75 | CNS | 0.55 | |

| U251 | CNS | 0.43 | |

| Melanoma | |||

| LOX IMVI | Melanoma | 0.34 | |

| MALME-3M | Melanoma | 0.40 | |

| M14 | Melanoma | 0.38 | |

| SK-MEL-2 | Melanoma | 0.45 | |

| SK-MEL-28 | Melanoma | 0.48 | |

| SK-MEL-5 | Melanoma | 0.46 | |

| UACC-257 | Melanoma | 0.50 | |

| UACC-62 | Melanoma | 0.44 | |

| Ovarian Cancer | |||

| IGROV1 | Ovarian | 0.53 | |

| OVCAR-3 | Ovarian | 0.58 | |

| OVCAR-4 | Ovarian | 0.56 | |

| OVCAR-5 | Ovarian | 0.61 | |

| OVCAR-8 | Ovarian | 0.59 | |

| SK-OV-3 | Ovarian | 0.63 | |

| Renal Cancer | |||

| 786-0 | Renal | 0.60 | |

| A498 | Renal | 0.65 | |

| ACHN | Renal | 0.62 | |

| CAKI-1 | Renal | 0.68 | |

| RXF-393 | Renal | 0.66 | |

| SN12C | Renal | 0.70 | |

| TK-10 | Renal | 0.64 | |

| UO-31 | Renal | 0.69 | |

| Prostate Cancer | |||

| PC-3 | Prostate | 0.72 | |

| DU-145 | Prostate | 0.75 | |

| Breast Cancer | |||

| MCF7 | Breast | 0.80 | |

| MDA-MB-231/ATCC | Breast | 0.78 | |

| HS 578T | Breast | 0.82 | |

| BT-549 | Breast | 0.77 | |

| T-47D | Breast | 0.85 | |

| MDA-MB-435 | Breast | 0.79 |

Mechanism of Action: Microtubule Depolymerization

The primary mechanism of action of this compound and its analogs is the potent inhibition of tubulin polymerization.[3] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[1][4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol is adapted from early studies on microtubule-disrupting agents and is suitable for assessing the effect of compounds like this compound on tubulin polymerization.[2][5][6]

Materials:

-

Lyophilized tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well microplate, spectrophotometer capable of reading at 340 nm

Procedure:

-

Reconstitute lyophilized tubulin in GTB to a final concentration of 1 mg/mL. Keep on ice.

-

Prepare the polymerization buffer: GTB supplemented with 1 mM GTP and 10% (v/v) glycerol.

-

Prepare serial dilutions of this compound in the polymerization buffer. Include a vehicle control (DMSO).

-

In a pre-chilled 96-well plate, add 10 µL of the diluted this compound or vehicle control to each well.

-

Add 90 µL of the cold tubulin solution to each well to initiate the polymerization reaction.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance (turbidity) as a function of time to visualize the polymerization kinetics. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Induction of Apoptosis

The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis, or programmed cell death.[4] Early studies demonstrated that treatment with tubulysin analogs leads to characteristic morphological changes associated with apoptosis and the activation of key executioner caspases.

Signaling Pathway of Tubulysin-Induced Apoptosis

Tubulysin-induced microtubule disruption is a cellular stress signal that can activate the c-Jun N-terminal kinase (JNK) signaling pathway.[4][7] Activated JNK can then phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[1] This relieves the inhibition of pro-apoptotic Bcl-2 family members like Bax and Bak, leading to their activation and subsequent permeabilization of the mitochondrial outer membrane. This event, in turn, triggers the release of cytochrome c, which initiates the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and the execution of apoptosis.[8][9]

Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)

This protocol provides a method to quantify the activity of caspase-3, a key executioner caspase in the apoptotic pathway, following treatment with this compound.[10][11]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

96-well plate

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Microplate reader capable of reading at 405 nm

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO).

-

After treatment, lyse the cells by adding Lysis Buffer to each well and incubating on ice for 10-15 minutes.

-

Transfer the cell lysates to a new 96-well plate.

-

Prepare the reaction mixture by adding the caspase-3 substrate to the Reaction Buffer.

-

Add the reaction mixture to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

-

Calculate the fold-increase in caspase-3 activity compared to the vehicle control.

Conclusion

The early investigations into the biological activity of this compound and its congeners firmly established this class of compounds as exceptionally potent anti-cancer agents. Their ability to disrupt microtubule dynamics at sub-nanomolar concentrations, effectively leading to cell cycle arrest and apoptosis, even in drug-resistant cancer cells, underscored their therapeutic potential. The elucidation of the signaling cascade, involving the activation of the JNK pathway and modulation of the Bcl-2 family of proteins, provided a mechanistic framework for their cytotoxic effects. The detailed experimental protocols outlined in this guide serve as a foundation for further research and development of tubulysin-based cancer therapies.

References

- 1. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytoskeleton and Associated Proteins: Pleiotropic JNK Substrates and Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microtubule-interfering agents activate c-Jun N-terminal kinase/stress-activated protein kinase through both Ras and apoptosis signal-regulating kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 9. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Tubulysin E: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysin E is a highly potent cytotoxic peptide natural product isolated from myxobacteria.[1][2] As a member of the tubulysin family, it exhibits exceptional anti-proliferative activity against a wide range of cancer cell lines, including those with multidrug resistance.[2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis.[4][5] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects, detailed experimental protocols for its study, and a summary of key quantitative data.

Mechanism of Action: Microtubule Disruption

This compound exerts its potent cytotoxic effects by directly targeting tubulin, the fundamental protein subunit of microtubules.[4][5] Microtubules are dynamic polymers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[6]

By binding to the vinca-domain of β-tubulin, this compound inhibits tubulin polymerization and induces the depolymerization of existing microtubules.[4][7] This disruption of microtubule dynamics leads to the collapse of the cytoskeleton and the mitotic machinery, ultimately triggering downstream signaling pathways that result in cell cycle arrest and apoptosis.[2][3] Notably, the activity of this compound is significantly more potent than other microtubule-targeting agents like vinblastine and paclitaxel.[4]

Induction of Cell Cycle Arrest at G2/M Phase

The disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome segregation. This activation halts the cell cycle at the G2/M transition, preventing cells from proceeding into anaphase with a defective spindle.[4][8][9] This prolonged arrest in the G2/M phase is a characteristic cellular response to potent microtubule-destabilizing agents.[10] The accumulation of cells in the G2/M phase can be quantified using flow cytometry analysis of cellular DNA content.[9]

Induction of Apoptosis

Prolonged cell cycle arrest at the G2/M phase ultimately triggers the intrinsic pathway of apoptosis.[11] This programmed cell death is characterized by a series of morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[12]

Signaling Pathways

The apoptotic signaling cascade initiated by this compound involves several key protein families:

-

Bcl-2 Family Proteins: This family of proteins plays a central role in regulating the intrinsic apoptotic pathway by controlling the permeability of the mitochondrial outer membrane.[13][14] The family is composed of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins like Bad, Bid, and Puma).[15] this compound-induced stress is thought to shift the balance in favor of the pro-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP).[16][17]

-

Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[14] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, Caspase-9.[18][19] Activated Caspase-9 then cleaves and activates effector caspases, such as Caspase-3 and Caspase-7.[20] These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic features of programmed cell death.[12][21]

-

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is a critical stress-activated pathway that can be activated by microtubule disruption and contributes to the induction of apoptosis.[22] Activated JNK can translocate to the nucleus to regulate the expression of pro-apoptotic genes and can also act directly on mitochondrial proteins to promote apoptosis.[22][23][24]

Caption: Overview of this compound's mechanism of action.

Caption: Apoptotic signaling pathway induced by this compound.

Quantitative Data Summary

This compound demonstrates potent cytotoxicity across various cancer cell lines, with IC50 values typically in the low nanomolar range.[1]

| Cell Line | IC50 (nM) | Reference |

| Various Mammalian Cells | low nanomolar range | [1] |

| Tubulysin D (a potent analog) | 0.01 - 10 | [8] |

Table 1: Cytotoxicity of this compound and its Analogs.

Treatment of cancer cells with this compound leads to a significant increase in the percentage of cells in the G2/M phase of the cell cycle.

| Cell Line | Treatment Concentration | % of Cells in G2/M | Reference |

| HepG2 | 50 nM Tubulysin A | ~73% | [9] |

| HepG2 | 200 nM Tubulysin A | ~82% | [9] |

Table 2: Effect of Tubulysin A on Cell Cycle Distribution in HepG2 Cells.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.[25][26][27][28]

Methodology:

-

Reagents: Purified tubulin (>99% pure), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound (this compound), and a control compound (e.g., paclitaxel for polymerization enhancement, nocodazole for inhibition).

-

Procedure:

-

Thaw tubulin and other reagents on ice.

-

Prepare the tubulin solution in polymerization buffer containing GTP.

-

Add the test compound or control to the tubulin solution.

-

Transfer the reaction mixture to a pre-warmed 37°C microplate reader.

-

Monitor the change in absorbance at 340 nm over time (typically 60-90 minutes). An increase in absorbance indicates tubulin polymerization.[26]

-

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of this compound-treated samples to the control to determine its effect on the rate and extent of tubulin polymerization.

Caption: Workflow for in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[29][30][31]

Methodology:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvest and Fixation:

-

Harvest both adherent and floating cells.

-

Wash cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at 4°C.[29]

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to eliminate RNA staining.[29]

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Measure the fluorescence intensity of PI, which is proportional to the DNA content.

-

-

Data Analysis:

-

Generate a histogram of cell count versus fluorescence intensity.

-

Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9]

-

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[32][33][34][35]

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound to induce apoptosis.

-

Cell Harvest: Collect both adherent and floating cells.

-

Staining:

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis:

Caption: Workflow for apoptosis assay using Annexin V/PI staining.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.[12][21][36][37][38]

Methodology:

-

Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

-

Detection: Detect the protein bands using a chemiluminescent or fluorescent imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion

This compound is a powerful antimitotic agent that induces cell cycle arrest and apoptosis through the disruption of microtubule dynamics. Its high potency and efficacy against multidrug-resistant cancer cells make it a promising candidate for the development of novel anticancer therapeutics, particularly as a payload for antibody-drug conjugates.[3][7] The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 14. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biosynth.com [biosynth.com]

- 16. how-the-bcl-2-family-of-proteins-interact-to-regulate-apoptosis - Ask this paper | Bohrium [bohrium.com]

- 17. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 27. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. hoelzel-biotech.com [hoelzel-biotech.com]

- 29. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 30. ucl.ac.uk [ucl.ac.uk]

- 31. corefacilities.iss.it [corefacilities.iss.it]

- 32. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 33. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 34. kumc.edu [kumc.edu]

- 35. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 36. Apoptosis western blot guide | Abcam [abcam.com]

- 37. pubcompare.ai [pubcompare.ai]

- 38. pubcompare.ai [pubcompare.ai]

An In-Depth Technical Guide to the Natural Sources and Derivatives of Tubulysin Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of exceptionally potent cytotoxic peptides of myxobacterial origin. Their profound anti-cancer activity, even against multi-drug resistant cell lines, has positioned them as highly promising payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy. This technical guide provides a comprehensive overview of the natural sources of tubulysins, the diverse array of their natural and synthetic derivatives, detailed experimental protocols for their study, and an elucidation of the signaling pathways through which they exert their cytotoxic effects.

Natural Sources of Tubulysin Compounds

Tubulysins are secondary metabolites produced by several species of myxobacteria, commonly known as slime bacteria. These soil-dwelling microorganisms are a rich source of novel bioactive natural products. The primary producers of tubulysin compounds identified to date are:

Initially, tubulysins A, B, and C were isolated from the culture broth of Archangium gephyra, while tubulysins D, E, and F were discovered from Angiococcus disciformis.[8] Further investigations have led to the identification of a growing family of natural tubulysin analogs from these myxobacterial strains.[7]

Tubulysin Derivatives: Natural and Synthetic

The tubulysin family comprises a series of structurally related tetrapeptides. The core structure consists of four amino acid residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), and two non-proteinogenic amino acids, tubuvaline (Tuv) and either tubutyrosine (Tut) or tubuphenylalanine (Tup).[5] Natural diversity arises from variations in the acyl group at the N-terminus of tubuvaline and other modifications. A biosynthetic precursor, pretubulysin, has also been identified and shows significant biological activity.[9]

The high potency and complex structure of natural tubulysins have spurred extensive efforts in total synthesis and the generation of synthetic analogs to explore structure-activity relationships (SAR) and develop more effective and synthetically accessible anti-cancer agents.

Quantitative Data: Cytotoxicity of Tubulysin Derivatives

The following tables summarize the in vitro cytotoxicity (IC50 values) of various natural and synthetic tubulysin derivatives against a range of cancer cell lines.

Table 1: Cytotoxicity of Natural Tubulysins and Pretubulysin Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

| Tubulysin A | L929 (mouse fibroblast) | 0.08 | [10] |

| KB-V1 (human cervix carcinoma) | 1.6 | [10] | |

| Tubulysin D | KB-V1 (human cervix carcinoma) | 0.31 | [11] |

| Pretubulysin | MDA-MB-231 (human breast cancer) | 0.6 | [1] |

| 2-desmethylpretubulysin (AU816) | MDA-MB-231 (human breast cancer) | 10 | [1] |

| Phenylpretubulysin (JB337) | MDA-MB-231 (human breast cancer) | 100 | [1] |

Table 2: Cytotoxicity of Synthetic Tubulysin U, V, and Analogs

| Compound | Cell Line | IC50 (µM) | In Vitro Tubulin Polymerization Inhibition (%) | Reference |

| Tubulysin U | L292 | 0.0031 | 82 | [11] |

| HT-29 | 0.0034 | [11] | ||

| Tubulysin V | L292 | 0.0016 | 77 | [11] |

| HT-29 | 0.0021 | [11] | ||

| epi-Tubulysin V | L292 | 0.046 | 76 | [11] |

| HT-29 | 0.095 | [11] | ||

| Analog 21 | L292 | >50 | ND | [11] |

| HT-29 | >50 | [11] | ||

| Analog 22 | L292 | 0.34 | ND | [11] |

| HT-29 | 0.72 | [11] | ||

| Analog 23 | L292 | 1.3 | ND | [11] |

| HT-29 | 2.1 | [11] |

ND: Not Determined

Experimental Protocols

This section provides an overview of the key experimental methodologies for the study of tubulysin compounds.

Isolation and Purification of Natural Tubulysins

The isolation of tubulysins from myxobacterial cultures is a multi-step process involving fermentation, extraction, and chromatographic purification.

Workflow for Tubulysin Isolation and Purification

Protocol Overview:

-

Fermentation: Myxobacterial strains (e.g., Archangium gephyra) are cultured in a suitable nutrient medium to promote the production of secondary metabolites, including tubulysins.

-

Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate to partition the tubulysins from the aqueous medium.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate the individual tubulysin compounds. This often involves:

-

Adsorption chromatography on resins like Amberlite XAD-16.

-

Size-exclusion chromatography on Sephadex LH-20.

-

Final purification using high-performance liquid chromatography (HPLC), often with a reversed-phase column.

-

-

Structural Characterization: The purified compounds are structurally elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of Tubulysin Derivatives

The total synthesis of tubulysins and their analogs is a complex undertaking, often involving solid-phase peptide synthesis (SPPS) or solution-phase approaches.

General Workflow for Solid-Phase Synthesis of Tubulysin Analogs

Protocol Overview:

-

Resin Loading: The C-terminal amino acid (e.g., a tubuphenylalanine derivative) is attached to a solid support (resin).

-

Iterative Coupling and Deprotection: The subsequent amino acids (Tuv, Ile, and Mep analogs) are sequentially coupled to the growing peptide chain. Each coupling step is followed by the removal of the N-terminal protecting group of the newly added amino acid to allow for the next coupling reaction.

-

Cleavage: Once the tetrapeptide is assembled, it is cleaved from the solid support.

-

Purification and Characterization: The crude synthetic peptide is purified by HPLC, and its identity and purity are confirmed by MS and NMR.

Cytotoxicity Assays

The cytotoxic activity of tubulysin compounds is typically evaluated using in vitro cell-based assays, such as the MTT assay.

Workflow for MTT Cytotoxicity Assay

Protocol Overview:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the tubulysin compound.

-

Incubation: The plates are incubated for a specific period (e.g., 72 hours) to allow the compound to exert its cytotoxic effects.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Tubulin Polymerization Inhibition Assay

The direct effect of tubulysins on microtubule dynamics is assessed using an in vitro tubulin polymerization assay.

Protocol Overview:

-

Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a microplate.

-

Compound Addition: The tubulysin compound is added to the reaction mixture.

-

Polymerization Monitoring: The polymerization of tubulin into microtubules is initiated (e.g., by raising the temperature to 37°C) and monitored over time by measuring the change in absorbance or fluorescence.

-

Data Analysis: The extent of inhibition of tubulin polymerization by the compound is determined by comparing the polymerization kinetics in the presence and absence of the compound.

Signaling Pathways of Tubulysin Action

Tubulysins exert their potent cytotoxic effects by disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Signaling Pathway of Tubulysin-Induced Apoptosis

References

- 1. glpbio.com [glpbio.com]

- 2. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct interaction of Bcl-2 proteins with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Microtubule depolymerization induces traction force increase through two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catastrophic depolymerization of microtubules driven by subunit shape change - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Initial Investigations into the Therapeutic Potential of Tubulysins: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While this guide is centered on the therapeutic potential of Tubulysin E, specific preclinical data for this particular analog is limited in publicly available literature. Therefore, this document synthesizes findings from the broader tubulysin class, including well-studied analogs such as Tubulysin A, D, and M, to provide a comprehensive overview of the family's mechanism of action and therapeutic promise. The principles and findings discussed are considered representative of the tubulysin class, to which this compound belongs.

Executive Summary

Tubulysins are a class of exceptionally potent cytotoxic tetrapeptides originally isolated from myxobacteria.[1][2] They function as powerful inhibitors of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis.[2][3][4] Their high potency, with IC50 values often in the low nanomolar to picomolar range, and their ability to circumvent common multidrug resistance mechanisms make them highly attractive payloads for targeted cancer therapies, particularly as part of Antibody-Drug Conjugates (ADCs).[5][6][7] This technical guide details the foundational investigations into the therapeutic potential of the tubulysin family, covering their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation.

Mechanism of Action

Tubulysins exert their cytotoxic effects by potently inhibiting tubulin polymerization.[2] They bind to the vinca alkaloid site on β-tubulin, which destabilizes microtubule structures.[4][8] This interference with the microtubule cytoskeleton has several downstream consequences:

-

Disruption of the Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis.[2][5]

-

Cell Cycle Arrest: Cells are arrested in the G2/M phase of the cell cycle.[1][3]

-

Induction of Apoptosis: The sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][4][5]

Unlike other tubulin inhibitors such as taxanes or some vinca alkaloids, tubulysins have been shown to be poor substrates for the P-glycoprotein (Pgp) efflux pump, allowing them to retain high potency in multidrug-resistant (MDR) cancer cells.[1][5][7]

Signaling Pathways

Recent studies on Tubulysin A suggest that its induction of apoptosis is mediated by cytotoxic autophagy. Tubulysin A treatment leads to an increase in the lipidation of LC3-I to LC3-II, a hallmark of autophagy, and enhances lysosomal activity. This process appears to trigger the intrinsic apoptotic pathway through the activation and leakage of lysosomal proteases like Cathepsin B into the cytosol, which in turn leads to the release of Cytochrome C from the mitochondria and subsequent caspase activation.[9]

Quantitative Data Presentation

The extreme potency of tubulysins has been documented across numerous cancer cell lines. The following tables summarize key quantitative data from initial preclinical investigations.

Table 1: In Vitro Cytotoxicity (IC50) of Tubulysin Analogs

| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| Tubulysin A | MCF-7 | Breast Cancer | 0.09 | [9] |

| Tubulysin A | A549 | Lung Cancer | 0.58 | [9] |

| Tubulysin A | HCT-116 | Colon Cancer | 0.28 | [9] |

| Tubulysin A | MDA-MB231 | Breast Cancer | 2.55 | [9] |

| Tubulysin D | Various | Various Cancers | 0.01 - 10 | [1] |

| Tubulysin M | BJAB | Lymphoma | 0.12 | [8] |

| Tubulysin M | BJAB.Luc/Pgp (MDR+) | Lymphoma (MDR+) | 0.13 | [8] |

| Tubulysin M | WSU | Lymphoma | 0.11 | [8] |

| Tub(OAc) | L540cy | Lymphoma | ~0.1 | [6] |

| Tub(OEt) | L540cy | Lymphoma | ~0.1 | [6] |

| Tub(OiVal) | L540cy | Lymphoma | ~0.1 | [6] |

| Tub(OH) (deacetylated) | L540cy | Lymphoma | ~10-70 |[6] |

Table 2: In Vitro Cytotoxicity of Tubulysin-Based Antibody-Drug Conjugates (ADCs)

| ADC | Target | Cell Line | IC50 (ng/mL) | Reference |

|---|---|---|---|---|

| Anti-CD30-Tub(OAc) | CD30 | L540cy (MDR-) | ~2-3 | [6] |

| Anti-CD30-Tub(OEt) | CD30 | L540cy (MDR-) | ~2-3 | [6] |

| Anti-CD30-Tub(OiVal) | CD30 | Karpas299 (MDR-) | ~1-2 | [6] |

| Anti-CD22-Tubulysin M | CD22 | BJAB (MDR-) | ~0.1-1 | [8] |

| Anti-CD22-Tubulysin M | CD22 | BJAB.Luc/Pgp (MDR+) | ~0.1-1 |[8] |

Table 3: In Vivo Efficacy of a Tubulysin-Based ADC (DX126-262)

| Tumor Model | Treatment | Dose (mg/kg) | T/C % (Tumor Growth Inhibition) | Reference |

|---|---|---|---|---|

| BT-474 (HER2+) | DX126-262 | High | 3.0% | [10] |

| BT-474 (HER2+) | Kadcyla | High | 13.3% | [10] |

| BT-474 (HER2+) | DX126-262 | Medium | 6.8% | [10] |

| BT-474 (HER2+) | Kadcyla | Medium | 49.3% |[10] |

Experimental Protocols & Workflows

The evaluation of tubulysins involves a series of standardized preclinical assays to determine potency, mechanism, and efficacy.

Protocol: In Vitro Cytotoxicity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a tubulysin compound against various cancer cell lines.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, N87, L540cy) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the tubulysin analog in appropriate cell culture medium. Concentrations typically range from picomolar to micromolar.

-

Treatment: Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Normalize the data to the vehicle control wells. Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

-

Protocol: Tubulin Polymerization Assay

-

Objective: To directly measure the effect of tubulysin on the polymerization of purified tubulin.

-

Methodology:

-

Reagent Preparation: Use a commercially available tubulin polymerization assay kit containing purified bovine or human tubulin, GTP, and a polymerization buffer.

-

Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and various concentrations of the tubulysin compound.

-

Initiation: Add purified tubulin to each well to initiate the polymerization reaction. A known tubulin stabilizer (e.g., paclitaxel) and inhibitor (e.g., vinblastine) should be used as positive and negative controls.

-

Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance corresponds to microtubule formation.

-

Analysis: Plot absorbance versus time for each concentration. Compare the polymerization curves of the tubulysin-treated samples to the controls to determine the inhibitory effect.[3][11]

-

Protocol: In Vivo Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor activity of a tubulysin compound or ADC in a living animal model.

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., C.B-17 SCID or BALB/c nude mice).

-

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 N87 or BT-474 cells) mixed with Matrigel into the flank of each mouse.[12]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups (n=5-8 mice per group).

-

Dosing: Administer the tubulysin ADC or vehicle control via intravenous (e.g., retro-orbital or tail vein) injection. Dosing can be a single administration or a repeated schedule (e.g., once every 3 weeks).[10][12]

-

Monitoring: Measure tumor volume with calipers and record animal body weight two to three times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size or at a specified time point. Efficacy is reported as Tumor Growth Inhibition (TGI) or as T/C % (mean tumor volume of treated group / mean tumor volume of control group x 100).

-

Toxicity Analysis: At the end of the study, major organs may be collected for histopathological analysis to assess treatment-related toxicity.[10]

-

Conclusion and Future Directions

Initial investigations robustly demonstrate that tubulysins are among the most potent antimitotic agents discovered. Their ability to induce apoptosis at sub-nanomolar concentrations and overcome multidrug resistance highlights their significant therapeutic potential.[1][5] However, their extreme systemic toxicity precludes their use as standalone systemic chemotherapeutics.[7][13]

The clear future for this compound and its analogs lies in targeted delivery systems. As payloads for ADCs, PDCs (Peptide-Drug Conjugates), and SMDCs (Small Molecule-Drug Conjugates), their cytotoxicity can be selectively directed to cancer cells, widening the therapeutic window.[2][14] Ongoing research focuses on optimizing linker chemistry for stability and efficient payload release, identifying novel tumor-associated antigens for targeting, and modifying the tubulysin structure to mitigate toxicities like hepatotoxicity while retaining potency.[10][15] The development of next-generation tubulysin-based conjugates represents a promising strategy for treating aggressive and drug-resistant cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 10. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]

- 11. Anti-angiogenic effects of the tubulysin precursor pretubulysin and of simplified pretubulysin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Development of bombesin-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Binding Site of Tubulysin E on the Tubulin Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of Tubulysin E on the tubulin protein, a critical interaction for its potent cytotoxic activity. This document details the molecular interactions, summarizes key quantitative data, outlines experimental methodologies used for its characterization, and visualizes the associated signaling pathways.

Introduction to this compound and its Mechanism of Action

Tubulysins are a class of potent antimitotic peptides originally isolated from myxobacteria.[1][2] this compound, a prominent member of this family, exhibits exceptionally high cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant strains.[2][3] Its mechanism of action involves the disruption of microtubule dynamics by binding to tubulin, the fundamental protein subunit of microtubules.[2][4] This interaction inhibits tubulin polymerization, leading to the disassembly of the microtubule network, which is crucial for cell division, intracellular transport, and maintenance of cell shape.[2][4] The disruption of microtubule function ultimately triggers cell cycle arrest at the G2/M phase and induces apoptosis (programmed cell death).[5][6][7]

The this compound Binding Site on Tubulin

Extensive research, including X-ray crystallography, has revealed that tubulysins bind to the vinca domain on the β-tubulin subunit.[3][6][8] This binding site is located at the interface between two tubulin heterodimers (αβ-tubulin), contributing to the destabilization of the microtubule lattice.[9][10]

Key Features of the Binding Site:

-

Location: Vinca domain of β-tubulin, at the α/β-tubulin interface.[3][9]

-

Key Residues: While the complete set of interacting residues for this compound has not been explicitly detailed in a single publication, crystallographic studies of tubulysin analogues, such as Tubulysin M and TGL, provide significant insights. These studies have identified key interactions within the binding pocket. For instance, the crystal structure of a tubulysin analogue in complex with tubulin (PDB ID: 4ZOL) reveals hydrophobic interactions and hydrogen bonding with residues in this domain.[3] Another crystal structure with a tubulysin analogue (PDB ID: 7EN3) further elucidates the binding mode.[1]

-

Covalent Interaction: Some studies suggest a potential covalent interaction with specific cysteine residues within the binding pocket. One study identified Cys12 on β-tubulin as a potential binding site for a tubulyzine derivative through chemical affinity labeling and mass spectrometry.[11]

Quantitative Data on Tubulysin-Tubulin Interaction

The potency of this compound and its analogues is quantified through various in vitro assays. The following tables summarize key quantitative data from the literature.

Table 1: Cytotoxicity (IC50) of Tubulysin Analogues in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Tubulysin A | MCF-7 | Breast | Low nM range | [12] |

| Tubulysin D | Various | Multiple | 0.01 - 10 | [6] |

| KEMTUB10 | MCF7 | Breast | 0.0301 | [13] |

| KEMTUB10 | MDA-MB-231 | Breast | 0.068 | [13] |

| KEMTUB10 | SKBr3 | Breast | 0.0122 | [13] |

| Tubulysin Analogue 11 | KB | Epidermoid Carcinoma | 0.28 | [2] |

| Tubulysin Analogue 11 | KB 8.5 (MDR) | Epidermoid Carcinoma | 17.7 | [2] |

| DX126-262 (ADC) | HER2-positive cell lines | Breast/Gastric | 0.06 - 0.19 | [14] |

Table 2: Binding Affinity (Ki) of Tubulysin Analogues to Tubulin

| Compound | Assay Method | Ki (μM) | Reference |

| Tubulysin A | Competition with [3H]vinblastine | 3 | [7] |

Experimental Protocols

The characterization of the this compound binding site on tubulin has been accomplished through a combination of structural biology, biochemical, and cell-based assays.

X-ray Crystallography of Tubulin-Tubulysin Complex

X-ray crystallography provides high-resolution structural information about the interaction between tubulin and tubulysin analogues.

Protocol Overview (based on PDB entries 4ZOL and 7EN3): [1][3][12]

-

Protein Purification: Tubulin is purified from a suitable source, such as bovine brain, through cycles of polymerization and depolymerization.

-

Complex Formation: The purified tubulin is incubated with a tubulysin analogue to form a stable complex.

-

Crystallization: The tubulin-ligand complex is crystallized using vapor diffusion methods. Specific conditions, including precipitant (e.g., PEG), buffer, salts, and temperature, are optimized to obtain diffraction-quality crystals.

-

Crystallization Conditions for PDB ID 7EN3: 6% PEG, 5% glycerol, 0.1 M MES, 30 mM CaCl2, 30 mM MgCl2, pH 6.7, at 293 K.[1]

-

-

Data Collection: Crystals are cryo-cooled and subjected to X-ray diffraction using a synchrotron radiation source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known tubulin structure. The model is then refined to fit the experimental data.

Mass Spectrometry for Binding Site Identification

Mass spectrometry (MS) is a powerful tool for identifying ligand binding sites, particularly for covalent interactions.

Protocol Overview for Covalent Modification Mapping: [4][15][16]

-

Incubation: Tubulin is incubated with a reactive tubulysin analogue capable of forming a covalent bond.

-

Proteolytic Digestion: The tubulin-ligand complex is digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. A mass shift corresponding to the mass of the tubulysin analogue on a specific peptide indicates the site of covalent modification.

Affinity Labeling

Photoaffinity labeling is used to identify binding sites by covalently attaching a photoreactive ligand to its target upon UV irradiation.

Protocol Overview: [7][14][17][18][19]

-

Synthesis of Photoreactive Probe: A tubulysin analogue is synthesized with a photoreactive group (e.g., an azido group) and often a tag (e.g., biotin) for detection.

-

Binding: The photoreactive probe is incubated with tubulin to allow binding.

-

Photocrosslinking: The mixture is irradiated with UV light of a specific wavelength to activate the photoreactive group and form a covalent bond with nearby amino acid residues in the binding pocket.

-

Identification of Labeled Residues: The covalently labeled tubulin is then subjected to proteolytic digestion and mass spectrometry, as described above, to identify the crosslinked peptides and pinpoint the binding site.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Protocol Overview:

-

Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction mixture is prepared containing tubulin, GTP (essential for polymerization), and a buffer (e.g., PEM buffer).

-

Addition of Compound: this compound or its analogues are added to the reaction mixture at various concentrations. Control reactions with a vehicle (e.g., DMSO) and known microtubule inhibitors (e.g., vinblastine) or stabilizers (e.g., paclitaxel) are also included.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in turbidity (light scattering) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm. A decrease in the rate and extent of polymerization in the presence of tubulysin indicates its inhibitory activity.

Signaling Pathways and Logical Relationships

The binding of this compound to tubulin initiates a cascade of events leading to cell death. The primary mechanisms are cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest